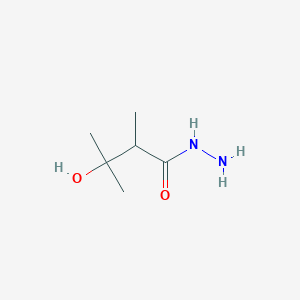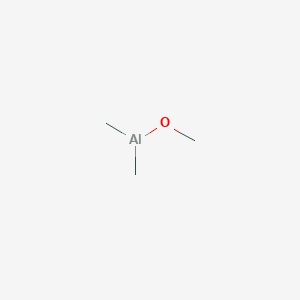
Methoxy(dimethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)alumane, also known as methoxydimethylaluminium, is an organoaluminum compound with the molecular formula C₃H₉AlO. It is a colorless liquid that is primarily used in organic synthesis and industrial applications. The compound is known for its reactivity and is often utilized as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)alumane can be synthesized through the reaction of trimethylaluminum with methanol. The reaction proceeds as follows:
Al(CH3)3+CH3OH→Al(CH3)2OCH3+CH4
This reaction is typically carried out under an inert atmosphere to prevent the highly reactive trimethylaluminum from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is carefully controlled to ensure the purity and yield of the product. Industrial production may also involve additional purification steps to remove any impurities that could affect the performance of the compound in its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: This compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .
Scientific Research Applications
Methoxy(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: this compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methoxy(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The compound can interact with molecular targets through coordination bonds, leading to the formation of new chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar reactivity but different applications.
Trimethylaluminum: Another organoaluminum compound used in similar types of reactions but with different properties and reactivity.
Uniqueness
Methoxy(dimethyl)alumane is unique in its ability to act as both a nucleophile and an electrophile, making it a versatile reagent in organic synthesis. Its reactivity and stability under various conditions also set it apart from other similar compounds .
Properties
CAS No. |
6063-88-3 |
|---|---|
Molecular Formula |
C3H9AlO |
Molecular Weight |
88.08 g/mol |
IUPAC Name |
methoxy(dimethyl)alumane |
InChI |
InChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1 |
InChI Key |
BQBCXNQILNPAPX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Al](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


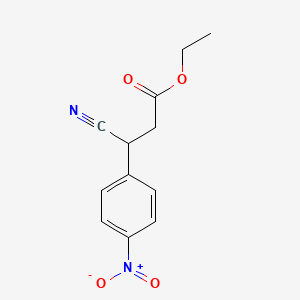
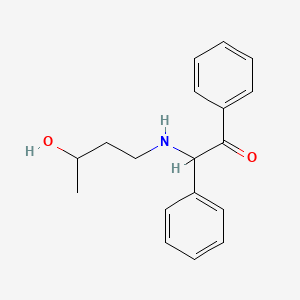
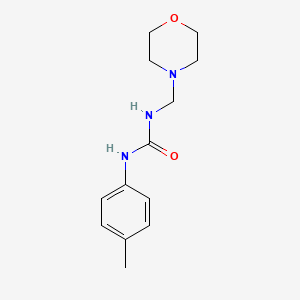
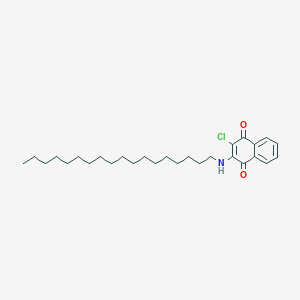
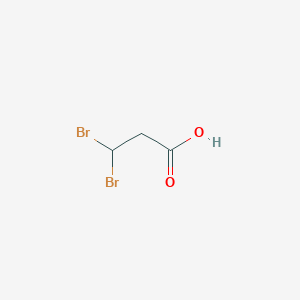
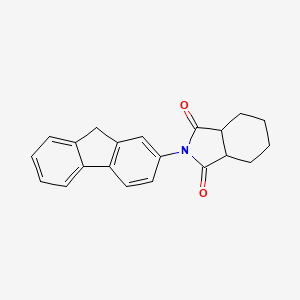
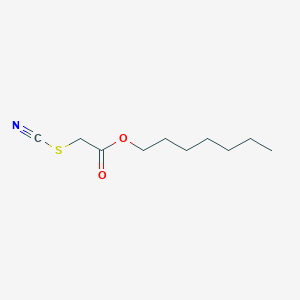
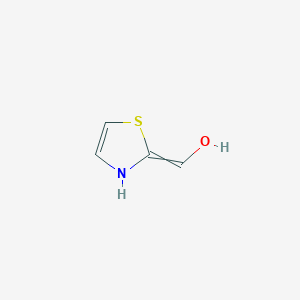
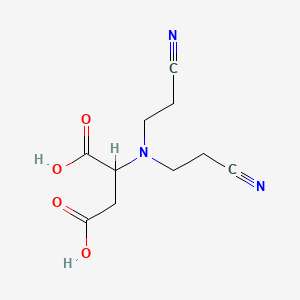

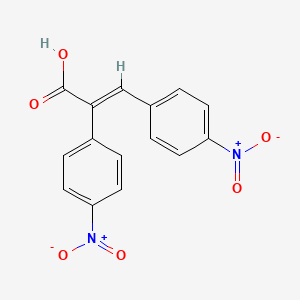
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

